molecular formula C7H8N2O5 B1617632 2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate CAS No. 777-47-9

2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B1617632
CAS No.: 777-47-9
M. Wt: 200.15 g/mol
InChI Key: PGYQFUVZGAZRKS-UHFFFAOYSA-N
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Description

2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group and a dioxopyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product . The reaction conditions are mild, and the yield of the product is generally high.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The dioxopyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the dihydropyrimidine derivative.

    Substitution: The major products are the halogenated or alkylated derivatives of the compound.

Scientific Research Applications

2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and dioxopyrimidine ring make it a versatile compound for various applications in scientific research.

Properties

CAS No.

777-47-9

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

2-hydroxyethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C7H8N2O5/c10-1-2-14-6(12)4-3-5(11)9-7(13)8-4/h3,10H,1-2H2,(H2,8,9,11,13)

InChI Key

PGYQFUVZGAZRKS-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)OCCO

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)OCCO

777-47-9

Origin of Product

United States

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